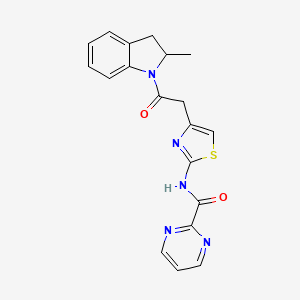

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a pyrimidine carboxamide moiety and a 2-methylindolin-1-yl group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and modulation of drug transporters like P-glycoprotein (P-gp) .

Properties

IUPAC Name |

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-12-9-13-5-2-3-6-15(13)24(12)16(25)10-14-11-27-19(22-14)23-18(26)17-20-7-4-8-21-17/h2-8,11-12H,9-10H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVSUJCWZFTNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Moiety: Starting with a precursor such as 2-methylindole, various functionalization reactions can be employed to introduce the necessary substituents.

Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving appropriate thioamide and α-haloketone precursors.

Pyrimidine Carboxamide Synthesis: The pyrimidine ring can be constructed using condensation reactions between suitable amidine and β-dicarbonyl compounds.

Coupling Reactions: The final step involves coupling the indole, thiazole, and pyrimidine moieties under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on synthetic routes, physicochemical properties, and biological activities.

Physicochemical Properties

- Key observations :

- Urea derivatives exhibit higher molecular weights (638–667 Da) due to bulky substituents, which may reduce bioavailability compared to the target compound.

- The trifluoromethyl group in 1f enhances lipophilicity, whereas the target compound’s indolinyl group could improve membrane permeability .

Biological Activity

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique structural features, which include a pyrimidine ring, a thiazole moiety, and an indoline derivative. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

Structural Overview

The chemical structure of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 1286716-88-8 |

Biological Activities

Research has indicated that compounds similar to N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide exhibit a diverse range of biological activities. These include:

- Anticancer Properties : The compound may inhibit tumor cell growth, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Its thiazole and pyrimidine components suggest possible interactions with bacterial enzymes or receptors, leading to antimicrobial effects.

- Anti-inflammatory Effects : The presence of the indoline structure may contribute to anti-inflammatory properties by modulating inflammatory pathways.

The biological activity of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : The structural features may allow for interaction with various cellular receptors, influencing signal transduction pathways.

Case Studies

Several studies have explored the biological activity of compounds related to N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide:

-

Anticancer Activity : A study demonstrated that similar pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide could have similar effects .

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Ranged from 10 to 30 µM for related compounds.

-

Antimicrobial Efficacy : Research indicated that thiazole-containing compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Inhibition Zones : Compounds demonstrated inhibition zones ranging from 15 mm to 25 mm against tested strains.

Comparative Analysis

To better understand the potential of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide, a comparison with other similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-thiazolyl-indole derivatives | Indole core structure | Anticancer properties |

| 5-methoxy-indoline derivatives | Indoline structure with methoxy group | Enzyme inhibition |

| N-(4-thiazolyl)benzamide | Contains a thiazole ring | Antimicrobial activity |

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer: The synthesis typically involves multi-step reactions, including:

- Acylation and cyclization: Reacting 2-aminothiazole derivatives with activated carbonyl compounds (e.g., 3-formyl-indole intermediates) in acetic acid under reflux, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .

- Coupling reactions: Using chloroacetic acid or sodium acetate to facilitate condensation between thiazole and pyrimidine moieties, as seen in analogous thiazole-pyrimidine hybrids .

- Key intermediates: Methyl esters or carboxamides are often employed, with final steps involving amidation or thiourea formation .

Advanced: How can reaction conditions be optimized to improve yield?

Answer: Optimization strategies include:

- Solvent selection: Acetic acid is commonly used for cyclization, but DMF or acetonitrile may enhance solubility for intermediates .

- Catalyst use: Sodium acetate aids in deprotonation during condensation, while triethylamine improves nucleophilic substitution efficiency in amidation .

- Temperature control: Reflux durations (3–5 hours) are critical to minimize side products; shorter times (1–3 minutes) are effective for rapid cyclization in acetonitrile .

- Purification: Preparative TLC or flash chromatography (e.g., ethyl acetate/hexane) resolves complex mixtures, improving yields up to 70% .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer: Essential methods include:

- NMR spectroscopy: - and -NMR identify substituent environments (e.g., indole NH at δ 11.86 ppm, thiazole CH at δ 3.54–3.65) .

- IR spectroscopy: Peaks at ~1714 cm confirm carbonyl groups (amide C=O), while ~1253 cm corresponds to C-N stretches .

- Mass spectrometry: Molecular ion peaks (e.g., m/z 446.30 for related analogs) validate molecular weight .

Advanced: How to resolve ambiguities in NMR data?

Answer: Strategies include:

- 2D NMR (COSY, HSQC): Resolves overlapping signals in aromatic regions, especially for indole and pyrimidine protons .

- Deuterated solvents: DMSO-d or CDCl enhance signal resolution for exchangeable protons (e.g., NH groups) .

- Comparative analysis: Cross-reference with analogous compounds (e.g., 2-methylindolin-1-yl derivatives) to assign ambiguous peaks .

Basic: What in vitro assays evaluate biological activity?

Answer: Common assays include:

- Antiproliferative activity: MTT assays against cancer cell lines (e.g., IC determination) .

- Enzyme inhibition: Testing for kinase (e.g., CDK9) or α-glucosidase inhibition via fluorometric or colorimetric methods .

- Antiviral screening: HIV-1/2 inhibition using reverse transcriptase assays or viral load quantification .

Advanced: How to design SAR studies for this compound?

Answer: SAR design involves:

- Systematic substitutions: Modify the indole (e.g., 2-methyl vs. 4-chloro), thiazole (e.g., acetamide vs. thiourea), or pyrimidine moieties .

- Bioisosteric replacement: Replace the pyrimidine with triazole or benzothiazole to assess activity retention .

- Pharmacophore mapping: Use docking studies to identify critical interactions (e.g., hydrogen bonding with CDK9’s ATP-binding pocket) .

Advanced: How to address discrepancies in biological data?

Answer: Mitigate inconsistencies by:

- Purity validation: Ensure >95% purity via HPLC before testing; impurities (e.g., unreacted intermediates) may skew results .

- Assay standardization: Use identical cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., incubation time, serum concentration) .

- Control compounds: Include reference drugs (e.g., SNS-032 for CDK9 inhibition) to calibrate activity thresholds .

Basic: What purification methods are effective post-synthesis?

Answer: Common techniques:

- Recrystallization: DMF/acetic acid mixtures yield high-purity crystals for thiazole derivatives .

- Column chromatography: Silica gel with ethyl acetate/hexane (50:50) separates polar intermediates .

- Preparative TLC: Resolves closely eluting compounds (e.g., regioisomers) .

Advanced: What strategies mitigate toxicity in pharmacological studies?

Answer: Approaches include:

- Prodrug design: Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .

- Dose optimization: Determine MTD (maximum tolerated dose) via in vivo models (e.g., rodent studies) .

- Targeted delivery: Use nanoparticle carriers to enhance specificity for tumor tissues .

Advanced: How to model pharmacokinetic properties in silico?

Answer: Utilize computational tools:

- ADMET prediction: Software like SwissADME predicts absorption (LogP), metabolism (CYP450 interactions), and toxicity (Ames test) .

- Molecular dynamics: Simulate binding stability with targets (e.g., CDK9-ligand complexes) over 100 ns trajectories .

- QSAR models: Corrogate substituent electronegativity or steric bulk with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.